molecular formula C15H13Cl2NO2 B2439995 {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate CAS No. 338954-19-1

{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate

Cat. No.: B2439995
CAS No.: 338954-19-1
M. Wt: 310.17
InChI Key: RGIPWUKOXIZAML-NVMNQCDNSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate is a synthetic quaternary ammonium salt characterized by a unique zwitterionic structure. This compound features a benzyloxy group at the 2-position and dichloro substituents at the 3,5-positions of the phenyl ring, which is bridged via a methylene group to a methyl-substituted ammoniumolate moiety. The presence of the strongly electron-withdrawing dichloro groups is a key structural distinction, expected to significantly influence the compound's electronic density, lipophilicity, and intermolecular interactions compared to its methoxy-substituted analog . The primary research applications for this class of compounds are derived from its structural features. The benzyloxy pharmacophore is recognized in medicinal chemistry for its potential in the development of inhibitors for neurological targets, such as monoamine oxidase B (MAO-B) . Furthermore, the zwitterionic nature of the ammoniumolate group may lend itself to applications in materials science, including the design of ionic liquids or specialized catalysts. Researchers value this compound as a high-purity chemical intermediate for constructing more complex molecules, studying structure-activity relationships, and investigating physicochemical properties of zwitterionic systems. The mechanism of action is dependent on the specific research context. In biochemical settings, it may function as a ligand or an enzyme inhibitor, with its activity modulated by the dichloro-substituted aromatic system and the charged ammoniumolate group. Handling this reagent requires strict adherence to standard laboratory safety protocols. As a specialized research chemical, it is typically supplied under controlled conditions and must be stored appropriately to maintain stability.

Properties

IUPAC Name

1-(3,5-dichloro-2-phenylmethoxyphenyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-18(19)9-12-7-13(16)8-14(17)15(12)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIPWUKOXIZAML-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate typically involves the reaction of 2-(benzyloxy)-3,5-dichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate
  • {[2-(Benzyloxy)-4-chlorophenyl]methylene}(methyl)ammoniumolate
  • {[2-(Benzyloxy)-3,5-dimethylphenyl]methylene}(methyl)ammoniumolate

Uniqueness

{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate is unique due to the presence of both benzyloxy and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Identification

  • IUPAC Name : {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate
  • CAS Number : 338954-19-1
  • Molecular Formula : C15H13Cl2NO2
  • Molecular Weight : 314.17 g/mol

This compound is a member of the class of ammonium salts and has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the benzyloxy and dichlorophenyl groups suggests potential interactions with cellular membranes and proteins, possibly influencing signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various pathogenic bacteria and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Cytotoxicity Studies

Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest moderate cytotoxic effects against certain cancer cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds that demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The study suggested that modifications in the benzyloxy group could enhance efficacy.
  • Antimicrobial Effects : In another investigation, derivatives were tested against a panel of bacteria and fungi, showing promising results for use in topical formulations aimed at treating skin infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate, and how can intermediates be optimized?

  • Methodology : Start with a nucleophilic substitution reaction to introduce the benzyloxy group at the 2-position of 3,5-dichlorophenol. Protect reactive sites (e.g., hydroxyl groups) using benzyl chloride under basic conditions (e.g., NaH/THF, 0°C) . For the methyleneammoniumolate moiety, employ a Mannich-type reaction with methylamine and formaldehyde, followed by oxidation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize intermediate yields by adjusting stoichiometry (1.1–1.5 equiv. of methylamine) and temperature (40–60°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios. For purity assessment, employ HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O, 0.1% TFA) and compare retention times against synthetic intermediates . Mass spectrometry (ESI-TOF) can validate molecular weight (±1 Da). Cross-check melting points (e.g., 217–220°C) with literature to detect polymorphic impurities .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology : The compound’s benzyloxy and ammoniumolate groups may hydrolyze under acidic/alkaline conditions. Use anhydrous DMSO or THF for dissolution, and store in sealed containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity or tautomeric equilibria in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for tautomerization between ammoniumolate and imine forms. Compare computed NMR shifts with experimental data to validate dominant tautomers. Use molecular dynamics simulations (AMBER) to model solvent effects on equilibria .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

  • Methodology : If catalytic activity varies between batches, analyze trace metal impurities via ICP-MS. For inconsistent reaction yields, conduct Design of Experiments (DoE) to isolate critical variables (e.g., substrate ratio, temperature). Cross-reference with in situ FTIR to detect intermediate species and identify rate-limiting steps .

Q. How can researchers design a kinetic study to probe degradation pathways under oxidative conditions?

  • Methodology : Expose the compound to H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C. Sample aliquots at timed intervals and analyze via LC-MS/MS to identify degradation products (e.g., benzaldehyde from benzyloxy cleavage). Calculate rate constants using pseudo-first-order kinetics and propose pathways via fragmentation patterns .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationTLC, NMR, HPLCStoichiometry, temperature, solvent polarity
Stability ProfilingAccelerated stability testing, LC-MS/MSHumidity, temperature, light exposure
Computational AnalysisDFT, molecular dynamicsSolvent models, basis sets, convergence criteria

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